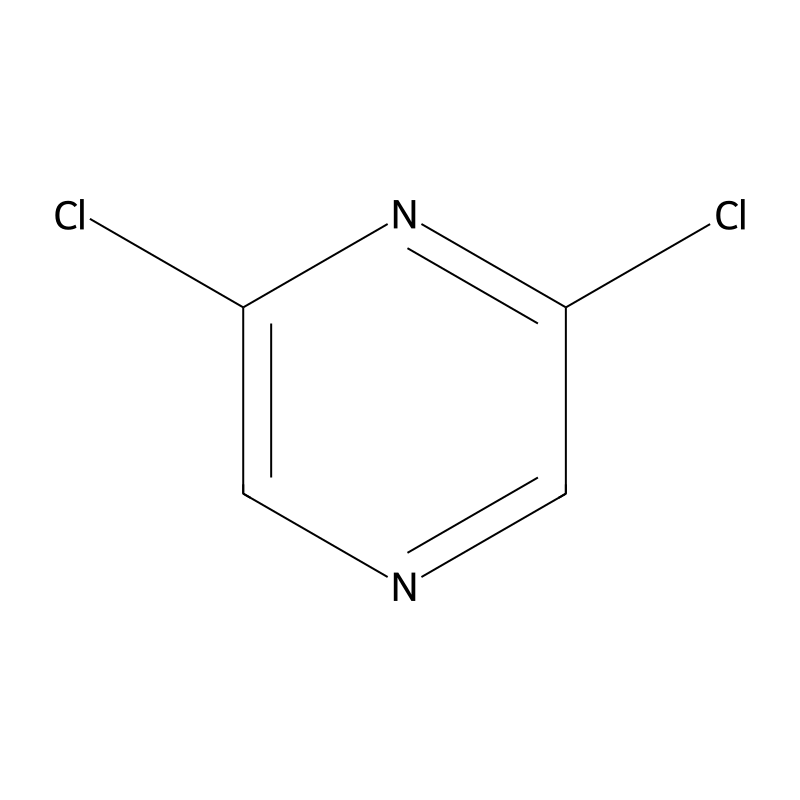

2,6-Dichloropyrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

ATR kinase inhibitors

A specific class of drugs targeting Ataxia-telangiectasia and Rad3-related (ATR) kinase, an enzyme involved in DNA damage repair. Studies have shown that 2,6-Dichloropyrazine can be used as a precursor in the synthesis of these inhibitors, offering potential avenues for cancer treatment [].

Pyridine and pyrazine compounds

These classes of compounds are known for their diverse pharmacological activities. 2,6-Dichloropyrazine serves as a valuable starting material for the synthesis of various pyridine and pyrazine derivatives with potential applications in treating various diseases [].

Creation of Functional Materials

Beyond pharmaceuticals, 2,6-Dichloropyrazine holds potential in the development of functional materials with specific properties.

- Oxacalixarenes containing nitrogen heterocycles: These are a class of macrocyclic compounds with unique structural features and potential applications in various fields. Research has explored the use of 2,6-Dichloropyrazine in the synthesis of oxacalixarenes containing nitrogen heterocycles, which could lead to the development of novel materials with tailored properties for specific applications.

2,6-Dichloropyrazine is a heterocyclic aromatic compound with the molecular formula . It features a pyrazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of two chlorine substituents located at the 2 and 6 positions on the pyrazine ring. This structure contributes to its unique chemical properties and reactivity. 2,6-Dichloropyrazine is a colorless to pale yellow liquid with a melting point of approximately 53-56 °C and a boiling point that has not been definitively reported in the literature .

Currently, there is no scientific literature available on the specific mechanism of action of 2,6-Dichloropyrazine.

- Nucleophilic Substitution Reactions: The chlorine atoms can be replaced by nucleophiles such as amines or alcohols.

- Cyclization Reactions: Under specific conditions, it can react with other organic compounds to form more complex heterocycles.

- Electrophilic Aromatic Substitution: The compound can react with electrophiles, leading to the substitution of hydrogen atoms on the pyrazine ring .

Research indicates that 2,6-Dichloropyrazine exhibits biological activities that may be beneficial in pharmaceutical applications. It has been studied for its potential as an inhibitor of certain kinases, which are enzymes involved in various cellular processes. Additionally, some studies suggest that it may possess antimicrobial properties, although detailed mechanisms of action are still under investigation .

The synthesis of 2,6-Dichloropyrazine can be achieved through several methods:

- Ammoniation and Cyclization: This method involves the reaction of methyl chloroacetate and glyoxal under ammoniation conditions to yield 2,6-Dichloropyrazine .

- Halogenation of Pyrazine: Pyrazine can be chlorinated using chlorine gas or other chlorinating agents to introduce chlorine atoms at the desired positions.

- Reactions with Chlorinating Agents: Various chlorinating agents can be used to selectively introduce chlorine into the pyrazine ring .

2,6-Dichloropyrazine is utilized in several areas:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting kinase pathways.

- Agricultural Chemicals: The compound is explored for use in developing agrochemicals due to its potential biological activity.

- Chemical Synthesis: It acts as a building block for synthesizing other complex organic molecules and heterocycles .

Several compounds share structural similarities with 2,6-Dichloropyrazine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Chloropyrazine | C4H3ClN2 | Contains one chlorine atom; less reactive |

| 3,6-Dichloropyrazine | C4H2Cl2N2 | Chlorines at different positions; different reactivity profile |

| Pyrazine | C4H4N2 | No halogen substituents; basic structure |

Uniqueness of 2,6-Dichloropyrazine: The positioning of chlorine atoms at the 2 and 6 positions significantly influences its reactivity and biological activity compared to its analogs. This specific arrangement allows for distinct interactions in both

The synthesis of 2,6-dichloropyrazine was first reported in the mid-20th century alongside the development of sulfa drugs. Early patents, such as US3291802A (1966), detailed its production via direct chlorination of 2-chloropyrazine using chlorine gas in dialkylamide solvents like dimethylacetamide, achieving yields up to 45%. This method addressed the need for scalable production of intermediates for antimicrobial agents like sulfachloropyrazine sodium. By the 1970s, German patent DE2923706A1 refined the process by employing 2,6-dichloropyrazine itself as a solvent, minimizing byproducts like 2,3-dichloropyrazine to ≤3% and achieving near-quantitative yields. These advances solidified its industrial relevance, particularly in antimalarial and anticoccidial drug synthesis.

Structural Significance in Heterocyclic Chemistry

The pyrazine ring’s electron-deficient nature, augmented by chlorine substituents at the 2- and 6-positions, renders 2,6-dichloropyrazine highly reactive toward nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-couplings. Its symmetry ($$C_{2v}$$ point group) and planar geometry facilitate predictable regioselectivity, making it a preferred scaffold for constructing nitrogen-rich heterocycles. Comparative studies highlight its superior reactivity over monochlorinated analogs, as the electron-withdrawing chlorine atoms activate adjacent positions for functionalization.

Direct chlorination of pyrazine or its derivatives remains the most straightforward method for producing 2,6-dichloropyrazine. This process involves introducing chlorine gas or chlorinating agents to the parent compound under controlled conditions.

Gas-Phase vs. Liquid-Phase Processes

In gas-phase chlorination, pyrazine vapor is reacted with chlorine gas at elevated temperatures (200–300°C). This method avoids solvent interference, enabling high reaction rates and simplified product isolation. However, incomplete chlorination and thermal degradation risks, such as carbonization, limit its practicality [5].

Liquid-phase processes dominate industrial applications due to better temperature control and selectivity. For example, 2-chloropyrazine is dissolved in solvents like dimethylformamide (DMF) or dichloromethane, followed by chlorine gas introduction at 80–130°C [1] [2]. The solvent stabilizes reactive intermediates, reducing side reactions. A notable approach uses 2,6-dichloropyrazine itself as a solvent, which minimizes byproduct formation by suppressing over-chlorination [2].

Role of Light Initiation and Temperature Control

Photochlorination, initiated by ultraviolet (UV) light, enhances reaction kinetics by generating chlorine radicals. This method reduces energy requirements compared to thermal activation but demands precise light intensity modulation to avoid uncontrolled chain reactions [5].

Temperature control is critical for selectivity. For instance, maintaining 100–120°C during chlorination of 2-chloropyrazine ensures preferential substitution at the 6-position, achieving >85% yield of 2,6-dichloropyrazine [1]. Excessively high temperatures (>130°C) promote decomposition, while lower temperatures (<80°C) slow reaction rates [2].

Catalytic and Solvent-Driven Reactions

Catalysts and solvents play pivotal roles in optimizing chlorination efficiency and regioselectivity.

Utilization of Phosphorus Oxychloride (POCl₃) in Moisture Control

Phosphorus oxychloride (POCl₃) acts as both a chlorinating agent and moisture scavenger in reactions with pyrazine derivatives. In the presence of DMF, POCl₃ generates reactive Vilsmeier-Haack intermediates, facilitating electrophilic substitution at the pyrazine ring’s nitrogen-adjacent positions [1]. This method achieves 70–80% yields under anhydrous conditions, with POCl₃ neutralizing trace water to prevent hydrolysis [1] [6].

Solvent Effects in Selectivity and Reaction Efficiency

Solvents influence reaction pathways by stabilizing transition states or intermediates. Polar aprotic solvents like DMF enhance chlorination rates by solubilizing chlorine and polar intermediates [1]. Conversely, nonpolar solvents (e.g., toluene) reduce side reactions but require higher temperatures. A hybrid approach using 2,6-dichloropyrazine as a solvent achieves dual benefits: it dissolves reactants while suppressing over-chlorination through thermodynamic control [2].

Industrial-Scale Optimization

Scaling up 2,6-dichloropyrazine production necessitates balancing efficiency, safety, and cost.

Continuous vs. Batch Processes

Batch processes remain common in small-scale production, offering flexibility in parameter adjustments. For example, a stirred-tank reactor charged with 2-chloropyrazine, DMF, and POCl₃ achieves consistent yields of 75–80% over 8–12 hours [1].

Continuous processes improve throughput and consistency. A plug-flow reactor system, where preheated reactants flow through a temperature-controlled tube, reduces residence time to <2 hours while maintaining 85% yield [6]. Continuous systems also mitigate thermal runaway risks through rapid heat dissipation [6].

Byproduct Management and Purification Strategies

Common byproducts include 2,3-dichloropyrazine and polychlorinated pyrazines. Distillation under reduced pressure (20–30 mmHg) effectively separates 2,6-dichloropyrazine (boiling point: 210–215°C) from lower-boiling impurities [2]. Crystallization from ethanol or heptane further enhances purity to >98% [1].

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Yield | 75–80% | 85–90% |

| Reaction Time | 8–12 hours | 1–2 hours |

| Byproduct Formation | 5–10% | 2–5% |

| Energy Consumption | High | Moderate |

Tele-Substitution Dynamics

Steric and Electronic Directing Effects

The reaction mechanisms of 2,6-dichloropyrazine demonstrate complex substitution patterns that are governed by both steric and electronic factors [1] [2] [3]. In contrast to conventional nucleophilic aromatic substitution reactions that proceed through direct displacement at the halogen-bearing carbon (ipso-substitution), 2,6-dichloropyrazine exhibits unique tele-substitution behavior under specific conditions.

The steric directing effects in 2,6-dichloropyrazine substitution reactions are primarily manifested through nucleophile size and accessibility considerations [2] [3]. When bulky nucleophiles such as lithiated dithiane interact with 2,6-dichloropyrazine, the substitution preferentially occurs at the remote carbon-6 position rather than the expected carbon-2 position [2] [3]. This phenomenon results from the LUMO+1 orbital accessibility, where the molecular orbital lobes at positions 5 and 6 are more exposed beyond the molecular surface compared to positions 2 and 3, which are sterically hindered by the attached chlorine atoms [2].

The electronic directing effects operate through the electron-deficient nature of the pyrazine ring system. The presence of two nitrogen atoms creates a π-electron-deficient heterocycle that is highly reactive toward nucleophilic attack [4] [5]. The electronic distribution in 2,6-dichloropyrazine shows that LUMO orbital lobes are centered primarily between carbon-2 and carbon-3, and carbon-5 and carbon-6 positions [2]. However, the LUMO+1 orbital, which is only 0.65 eV higher in energy than LUMO, exhibits significant orbital coefficients at carbon-2, carbon-3, carbon-5, and carbon-6 positions with roughly equal magnitudes [2].

Fukui index calculations provide quantitative insight into the regioselectivity patterns [5] [6]. When electron-withdrawing groups occupy the 2-position of pyrazine derivatives, nucleophilic attack occurs preferentially at the 5-position. Conversely, when electron-donating groups are present at the 2-position, nucleophilic attack favors the 3-position [5] [6]. This regioselectivity pattern is attributed to the frontier molecular orbital interactions and the charge distribution modulated by substituent effects.

The tele-substitution mechanism involves initial nucleophile attack at carbon-6, followed by chloride elimination at carbon-3 through a complex rearrangement process [2] [3]. This mechanism is particularly favored when using lithiated dithiane as the nucleophile at low temperatures (-70°C), where the reversible nature of the initial attack at carbon-6 combined with the irreversible displacement at carbon-3 drives the reaction toward the tele-substituted product [2] [3].

Thermodynamic vs. Kinetic Product Formation

The competition between thermodynamic and kinetic control in 2,6-dichloropyrazine substitution reactions represents a fundamental mechanistic consideration [2] [3] [7]. Under kinetic control conditions, the reaction pathway is determined by the activation energy barriers and the accessibility of different reaction sites [7].

Kinetic product formation dominates at low temperatures where the initial nucleophile attack occurs at the most accessible position. For 2,6-dichloropyrazine reacting with lithiated dithiane at -70°C, the kinetic pathway favors attack at carbon-6 due to the LUMO+1 orbital accessibility [2]. The activation energy for this pathway is lower because the transition state is stabilized by favorable orbital overlap, despite the unconventional nature of tele-substitution.

Thermodynamic control becomes significant under elevated temperatures or extended reaction times where equilibration between different substitution products can occur [7]. The thermodynamic product represents the most stable final configuration based on overall molecular stability and substituent effects. In many cases, ipso-substitution products are thermodynamically favored due to the direct substitution mechanism and the resulting stable aromatic system [4] [8].

The temperature dependence of product distribution demonstrates the transition from kinetic to thermodynamic control [7]. At temperatures below 0°C, tele-substitution predominates for specific nucleophiles, while at elevated temperatures (>50°C), ipso-substitution becomes the major pathway [8]. This temperature effect is quantitatively described by the Eyring equation, where the enthalpy and entropy of activation determine the relative reaction rates [7].

Solvent effects also influence the kinetic versus thermodynamic product ratio [8]. Polar protic solvents tend to stabilize charged transition states and favor ipso-substitution through conventional SNAr mechanisms. In contrast, aprotic solvents such as tetrahydrofuran facilitate tele-substitution by stabilizing the unusual transition state geometry required for the remote substitution mechanism [2] [3].

The reversibility of intermediate formation plays a crucial role in determining the final product distribution [2] [3]. In tele-substitution reactions, the initial nucleophile attack at carbon-6 is reversible, while the subsequent chloride displacement at carbon-3 is irreversible. This kinetic scheme leads to Curtin-Hammett conditions, where the product ratio is determined by the relative stability of the transition states leading to irreversible product formation rather than the stability of the initial intermediates.

Acid-Catalyzed Pathways

Role of Hydronium Ion Concentration in Isomer Distribution

Acid catalysis significantly influences the substitution patterns and reaction mechanisms of 2,6-dichloropyrazine [7]. The hydronium ion concentration directly affects both the reaction kinetics and the regioselectivity of nucleophilic substitution reactions [7].

Protonation equilibria in pyrazine systems occur preferentially at the nitrogen atoms, with calculated and experimental ionization constants providing quantitative measures of the basicity. For pyrazine derivatives, the CNDO/2 method calculations show good correlation with experimental ionization constants, indicating that theoretical predictions can reliably guide mechanistic understanding.

The pH-dependent reaction profile for pyrazine substitution reactions demonstrates distinct regions of behavior [7]. At very low pH values (pH < 0.7), the reaction is completely inhibited due to protonation of nucleophile species such as amines [7]. In the pH range of 0.7 to 1.9, partial inhibition occurs through either nucleophile protonation or protonation of intermediate species [7].

Optimal reaction conditions occur in the pH range of 1.9 to 2.1, where maximum reaction rates are observed [7]. This pH optimum represents a balance between sufficient nucleophile reactivity and appropriate electrophile activation. The Brønsted coefficient of -0.24 in this pH range indicates a small degree of proton transfer in the rate-determining step [7].

General acid catalysis becomes dominant at pH values above 3, where the buffer systems demonstrate linearity in rate-pH plots [7]. Under these conditions, intramolecular proton transfers predominate, and dehydration steps become rate-limiting. The hydronium ion concentration influences not only the overall reaction rate but also the distribution between different isomeric products.

The isomer distribution shows marked dependence on acidity levels [7]. At pH values greater than 1.6, there is a preference for substitution at specific positions, while below this pH threshold, alternative substitution patterns gain predominance. This pH-dependent regioselectivity results from differential protonation effects on the electrophilic reactivity of different carbon positions in the pyrazine ring.

Mechanistic pathways under acidic conditions involve protonated intermediates that exhibit altered electronic properties compared to neutral species [7]. The protonation state affects the frontier molecular orbital energies and the charge distribution, thereby modifying the preferred sites for nucleophilic attack. The presence of hydronium ions can also facilitate elimination reactions through protonation of leaving groups, enhancing the overall reaction rate.

Exothermic Reaction Control and Heat Management

The exothermic nature of many 2,6-dichloropyrazine reactions necessitates careful thermal management to ensure reaction control and safety. The heat generation during nucleophilic substitution reactions can lead to thermal runaway if not properly controlled.

Differential Scanning Calorimetry (DSC) studies provide critical data for understanding the thermal behavior of pyrazine systems. The onset temperature for decomposition reactions typically ranges from 50°C to 160°C, depending on the specific substituents and reaction conditions. For 2,6-dichloropyrazine derivatives, the thermal stability is generally higher than many other energetic heterocycles, but exothermic decomposition can still pose significant hazards.

Reaction calorimetry measurements indicate that nucleophilic substitution reactions of 2,6-dichloropyrazine are typically exothermic with enthalpy changes ranging from -20 to -80 kJ/mol, depending on the nucleophile and reaction conditions. The heat release rate depends on the reaction temperature, concentrations, and mixing efficiency.

Temperature control strategies are essential for safe operation. The maximum recommended process temperature (TD24) represents the temperature below which the time to maximum rate under adiabatic conditions exceeds 24 hours. For many pyrazine systems, this critical temperature is below 25°C, requiring cooling systems and careful addition protocols.

Heat transfer considerations become particularly important during scale-up operations. The surface area to volume ratio deterioration at larger scales necessitates enhanced cooling capacity and modified reaction protocols. Microreactor technology has shown promise for maintaining effective heat transfer even at elevated temperatures.

Addition protocols for highly exothermic reactions typically involve controlled reagent addition to maintain temperatures below critical limits. The accumulation of unreacted reagents must be avoided to prevent sudden heat release if reaction initiation occurs. Temperature monitoring and emergency quench systems are essential safety measures.

Solvent selection influences heat management through heat capacity and heat transfer properties. High-boiling solvents provide thermal stability but may complicate heat removal, while low-boiling solvents offer cooling through evaporation but may lead to pressure buildup.

The exothermic reaction compositions can be modulated through phase change materials that absorb heat during melting, providing additional thermal buffering capacity. pH modulators can also influence the reaction exothermicity by controlling the reaction pathway and intermediate stability.

Scale-up considerations require comprehensive thermal hazard assessment including Accelerating Rate Calorimetry (ARC) studies to determine adiabatic temperature rise and pressure development. The time to maximum rate (TMR) under adiabatic conditions provides critical data for establishing safe operating procedures.

XLogP3

LogP

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant